![molecular formula C22H19N3O B2401698 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine CAS No. 702648-02-0](/img/structure/B2401698.png)
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine” belongs to the class of organic compounds known as 2,3-diphenylfurans . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the retrieved papers, pyrrolidine derivatives are known to undergo various chemical reactions, including ring construction and functionalization .Scientific Research Applications
Potent Inhibitors of Tyrosine Kinase c-Src
5,7-Diphenyl-pyrrolo[2,3d]pyrimidines, closely related to the requested compound, have been identified as potent inhibitors of the tyrosine kinase c-Src, showcasing specificity against different tyrosine kinases. The modification of substitution patterns on phenyl rings allows for modulating potency, specificity, and cellular activity (Missbach et al., 2000).
Synthesis of Pyridino and Triazolino Derivatives
Research on pyrimidine derivatives, including efforts to synthesize new routes to Pyridino[2,3-d]pyrimidin-4-one and Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives, demonstrates the chemical versatility and potential for creating novel compounds with specific properties (Hassneen & Abdallah, 2003).
Optical and Electronic Properties for NLO Applications
A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, highlights their significant potential in medicine and nonlinear optics (NLO) fields. These compounds have been analyzed for their structural parameters, electronic properties, and NLO characteristics, indicating their suitability for optoelectronic applications (Hussain et al., 2020).
Heterocyclic Synthesis Using Enaminones
The synthesis of nicotinic acid and thienopyridine derivatives using enaminones as building blocks demonstrates the utility of pyrimidine-related compounds in creating heterocyclic structures. This research provides insights into the synthesis strategies and potential pharmaceutical applications of such derivatives (Abdel-Khalik et al., 2004).
Novel Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines Synthesis
The synthesis of tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by DMAP showcases innovative approaches to creating complex pyrimidine structures, potentially leading to new drug discoveries (Khashi et al., 2015).
Mechanism of Action
Target of Action
The primary target of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
This compound interacts with the α-amylase enzyme, inhibiting its activity . The compound’s interaction with the enzyme was investigated through molecular docking with the Bacillus paralicheniformis α-amylase enzyme . The most active compounds displayed a binding affinity from -8.2 to -8.5 kcal/mol .
Biochemical Pathways
By inhibiting the α-amylase enzyme, this compound affects the carbohydrate digestion pathway . This results in a slower digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated via in silico ADMET and molecular docking analysis . .
Result of Action
The inhibition of the α-amylase enzyme by this compound leads to a slower rise in blood glucose levels following a meal . This can help in managing hyperglycemia, a condition characterized by an excessively high level of glucose in the blood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Properties
IUPAC Name |
5,6-diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-3-9-16(10-4-1)18-19-21(25-13-7-8-14-25)23-15-24-22(19)26-20(18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLMWSGBLYWBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
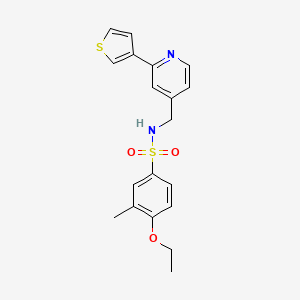
![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)
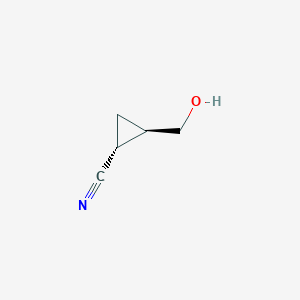
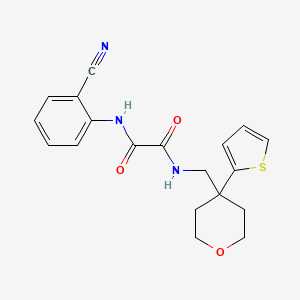
![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

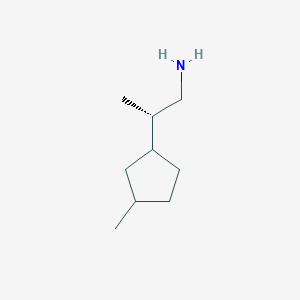
![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)
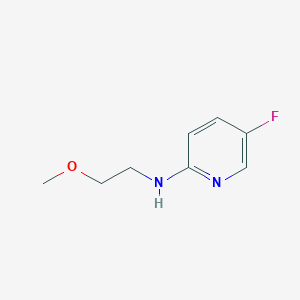

![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
